
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde
Übersicht
Beschreibung
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, also known as MAPC, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. MAPC is a versatile compound that can be synthesized using various methods and has a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA synthesis and repair, as well as by inducing apoptosis in cancer cells. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemische Und Physiologische Effekte
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of certain viruses. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its versatility, as it can be synthesized using various methods and has a wide range of applications. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its potential toxicity, as it has been found to have cytotoxic effects on certain cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, including further investigation of its mechanism of action, identification of its molecular targets, and development of more potent and selective derivatives. Additionally, the potential applications of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde in drug development, particularly in the treatment of cancer and inflammatory diseases, warrant further exploration. Finally, the use of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde as a fluorescent probe for the detection of nucleic acids and proteins may have significant implications in the field of biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has significant potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been used as a fluorescent probe for the detection of nucleic acids and proteins, as well as a reagent for the synthesis of pyrimidine nucleosides.
Eigenschaften
CAS-Nummer |
185040-30-6 |
|---|---|
Produktname |
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde |
Molekularformel |
C6H8N4O |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-amino-4-(methylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H3,7,8,9,10) |
InChI-Schlüssel |
PXSMLHFRHDAPCE-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC=C1C=O)N |
Kanonische SMILES |
CNC1=NC(=NC=C1C=O)N |
Synonyme |
5-Pyrimidinecarboxaldehyde, 2-amino-4-(methylamino)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)




